Optimized Lipophilicity: Furan-2-ylmethyl Provides Intermediate LogP vs. Methyl and Thiazole Analogs
The target compound, N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, exhibits a computed XLogP3 value of 1.6, which is intermediate between the simpler N-methyl analog (XLogP3 = 1.0) and the more polar N-thiazol-2-yl analog (XLogP3 = 2.0) [1][2][3]. This quantifiable difference in lipophilicity places the target compound in an optimal range for balanced aqueous solubility and passive membrane permeability, a critical factor for both oral bioavailability potential and cell-based assay performance.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Comparator 1 (N-methyl analog): XLogP3 = 1.0; Comparator 2 (N-thiazol-2-yl analog): XLogP3 = 2.0 |
| Quantified Difference | Target vs. methyl: Δ = +0.6 log units; Target vs. thiazole: Δ = -0.4 log units |
| Conditions | In silico prediction using XLogP3 3.0 algorithm, PubChem 2021 release [1][2][3] |
Why This Matters
Intermediate lipophilicity suggests a better balance between solubility and permeability, making this compound a more versatile starting point for hit-to-lead campaigns compared to its more lipophilic or hydrophilic analogs.
- [1] PubChem. (2024). Compound Summary for CID 41180236, N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide. View Source
- [2] PubChem. (2024). Compound Summary for CID 40805352, N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide. View Source
- [3] PubChem. (2024). Compound Summary for CID 41180333, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide. View Source
